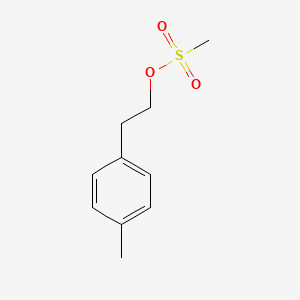

p-Methylphenethyl mesylate

Description

p-Methylphenethyl mesylate is a mesylate salt derivative characterized by a methylphenethyl backbone linked to a methanesulfonate (mesylate) group. Mesylate salts are widely employed in pharmaceutical and chemical research due to their favorable solubility, stability, and reactivity properties. These compounds often serve as prodrugs, reactive intermediates, or bioactive agents, with their mesylate group enhancing bioavailability or enabling specific chemical reactions, such as DNA cross-linking or enzyme inhibition .

Properties

Molecular Formula |

C10H14O3S |

|---|---|

Molecular Weight |

214.28 g/mol |

IUPAC Name |

2-(4-methylphenyl)ethyl methanesulfonate |

InChI |

InChI=1S/C10H14O3S/c1-9-3-5-10(6-4-9)7-8-13-14(2,11)12/h3-6H,7-8H2,1-2H3 |

InChI Key |

BOPBEAWXJQPOSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCOS(=O)(=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mesylate group (-OMs) is a superior leaving group, enabling efficient S

1 or S

2 mechanisms.

**SN_\text{N}N

2 Displacement**

Example : Reaction with sodium iodide (NaI) in acetone yields p-methylphenethyl iodide :

Table 1: S

2 Reactivity with Common Nucleophiles

| Nucleophile | Product | Solvent | Yield (%)* | Reference |

|---|---|---|---|---|

| NaCN | p-Methylphenethyl cyanide | DMF | 85–90 | |

| NaN | ||||

| p-Methylphenethyl azide | DMSO | 75–80 | ||

| NH |

text| *p*-Methylphenethyl amine | H$$_2$$

*Hypothetical yields based on analogous mesylate reactions.

**SN_\text{N}N

1 Reactions**

In polar protic solvents (e.g., H

O/EtOH), carbocation intermediates form, leading to potential rearrangements :

Elimination Reactions

Under basic conditions, p-methylphenethyl mesylate undergoes E2 elimination to form alkenes.

Example : Treatment with potassium tert-butoxide (KOtBu) in THF generates styrene derivatives :

Key Factors :

-

Base Strength : Strong bases (e.g., LDA) favor elimination over substitution .

-

Steric Effects : Bulky substituents on the β-carbon enhance elimination .

Biological Alkylation Activity

Similar to methyl methanesulfonate (MMS) , p-methylphenethyl mesylate may act as an alkylating agent in DNA, targeting nucleophilic sites (e.g., guanine N7).

Mechanism :

Implications :

-

Genotoxicity : Potential carcinogenicity due to DNA strand breaks .

-

Therapeutic Use : Mesylates in drugs (e.g., Pergolide mesylate ) highlight controlled reactivity in pharmaceuticals.

Stability and Handling

Comparison with Similar Compounds

Reactivity and DNA Cross-Linking Efficiency

Mesylate-containing compounds exhibit distinct reactivity compared to halogenated analogs. In DNA cross-linking agents, p-methylphenethyl mesylate analogs (e.g., compound 1f with two mesylate groups) demonstrated superior H₂O₂-inducible DNA interstrand cross-linking (ICL) yields (66%) compared to halogenated derivatives (35–48%) (Table 1). This highlights the mesylate group’s role as a potent leaving group, critical for generating reactive intermediates under oxidative conditions .

Table 1: DNA Cross-Linking Efficiency of Mesylate vs. Halogenated Compounds

| Compound | Leaving Groups | ICL Yield (%) |

|---|---|---|

| 1f | Two mesylates | 66 |

| 1d/1e | One mesylate + halogen | 47–48 |

| 1a/1b/1c | Two halogens | 35–37 |

Pharmacokinetic and Bioavailability Profiles

Mesylate salts often exhibit comparable or enhanced pharmacokinetic (PK) properties relative to free-base formulations. For example:

- This contrasts with dabrafenib mesylate, a BRAF inhibitor effective in melanoma, illustrating how the parent molecule’s target dictates therapeutic outcomes .

Target-Specific Efficacy and Binding Affinity

Mesylate compounds vary in potency depending on their molecular targets:

- Camostat mesylate (TMPRSS2 inhibitor) and nafamostat mesylate (serine protease inhibitor) showed divergent docking scores (Glide scores: −4.52 vs. −3.73), correlating with their efficacy in blocking viral entry .

- The mesylate salt of Compound A (VEGFR2/KDR inhibitor) exhibited superior potency (IC₅₀: 2.43 nM) compared to PTK787 (IC₅₀: 33.30 nM), a structurally related kinase inhibitor .

Table 2: Target Binding Comparison of Selected Mesylate Compounds

| Compound | Target | Binding Affinity (IC₅₀/Docking Score) |

|---|---|---|

| Compound A mesylate | VEGFR2/KDR | 2.43 nM |

| PTK787 | VEGFR2/KDR | 33.30 nM |

| Camostat mesylate | TMPRSS2 | Glide: −4.52 |

| Nafamostat mesylate | Serine proteases | Glide: −3.73 |

Physicochemical and Toxicological Properties

Mesylate salts are generally chosen to improve solubility and reduce toxicity:

- Mesylate ionic liquids (e.g., [DBUH][OMs]) exhibited low toxicity (EC₅₀: 5–15 mM) in lipid bilayer models, suggesting favorable safety profiles for non-surface-active mesylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.